D-Ribose-18O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

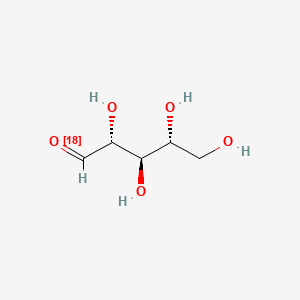

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.13 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxypentan(18O)al |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i6+2 |

InChI Key |

PYMYPHUHKUWMLA-ABCPKWAGSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=[18O])O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of D-Ribose-¹⁸O for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Ribose labeled with the stable isotope oxygen-18 (D-Ribose-¹⁸O). This isotopically labeled sugar is a valuable tracer for metabolic studies, enabling researchers to track the fate of ribose in various biochemical pathways, particularly in nucleotide biosynthesis and the pentose phosphate pathway (PPP). This document details a primary synthesis method, presents quantitative data, and outlines experimental workflows for its application in metabolic research.

Chemical Synthesis of D-Ribose-¹⁸O

The most direct and established method for the synthesis of D-Ribose-¹⁸O is through the acid-catalyzed hydrolysis of a readily available and stable nucleoside, such as adenosine, in the presence of ¹⁸O-labeled water (H₂¹⁸O). This process cleaves the N-glycosidic bond, releasing the ribose moiety with the incorporated heavy oxygen isotope.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Adenosine in H₂¹⁸O

This protocol is based on established methods for nucleoside hydrolysis and is analogous to the procedure described by Follmann and Hogenkamp in their 1970 publication on the synthesis of ¹⁸O-containing ribose.

Materials:

-

Adenosine

-

¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)

-

Dowex 50W-X8 resin (H⁺ form)

-

Pyridine

-

Anion exchange resin (e.g., Dowex 1-X8, formate form)

-

Ethanol

-

Deionized water (¹⁶O)

Procedure:

-

Hydrolysis:

-

In a sealed reaction vessel, dissolve adenosine in H₂¹⁸O.

-

Add a strong acid catalyst, such as Dowex 50W-X8 resin (H⁺ form).

-

Heat the mixture at 100-120°C for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

-

Neutralization and Removal of Adenine:

-

After cooling, filter the reaction mixture to remove the Dowex resin.

-

The filtrate, containing D-Ribose-¹⁸O, adenine, and unreacted adenosine, is passed through a column of Dowex 50W-X8 (H⁺ form) to bind the adenine and any remaining adenosine.

-

Wash the column with deionized water to elute the D-Ribose-¹⁸O.

-

-

Purification of D-Ribose-¹⁸O:

-

The eluate containing D-Ribose-¹⁸O is then passed through an anion exchange column (e.g., Dowex 1-X8, formate form) to remove any anionic impurities.

-

The collected fraction is concentrated under reduced pressure.

-

The resulting syrup is crystallized from an ethanol-water mixture to yield pure D-Ribose-¹⁸O.

-

-

Analysis and Quantification:

-

The isotopic enrichment of the final product can be determined by mass spectrometry (e.g., GC-MS or LC-MS) after appropriate derivatization.

-

The purity of the D-Ribose-¹⁸O can be assessed by ¹H and ¹³C NMR spectroscopy.

-

Quantitative Data

The following table summarizes typical quantitative data expected from the synthesis of D-Ribose-¹⁸O via acid-catalyzed hydrolysis of adenosine.

| Parameter | Value | Notes |

| Starting Material | Adenosine | A stable and commercially available purine nucleoside. |

| Labeling Reagent | H₂¹⁸O | Isotopic purity of >95% is recommended for high incorporation efficiency. |

| Catalyst | Strong acid (e.g., Dowex 50W-X8) | Facilitates the cleavage of the N-glycosidic bond. |

| Reaction Time | 2 - 4 hours | Monitored by TLC for completion of hydrolysis. |

| Reaction Temperature | 100 - 120 °C | Higher temperatures accelerate the reaction but may lead to side products. |

| Typical Yield | 60 - 80% | Dependent on reaction conditions and purification efficiency. |

| Isotopic Enrichment | >90% | The final enrichment in the ribose product is typically slightly lower than that of the H₂¹⁸O used. |

Application of D-Ribose-¹⁸O in Metabolic Studies

D-Ribose-¹⁸O is a powerful tool for tracing the metabolic fate of ribose. A primary application is in studying the biosynthesis of nucleotides, where ribose is a core component of ATP, GTP, CTP, and UTP.

Experimental Workflow: Tracing D-Ribose-¹⁸O into the Nucleotide Pool

This workflow outlines the steps to investigate the incorporation of exogenous D-Ribose-¹⁸O into the cellular nucleotide pool.

Signaling Pathway: Incorporation of D-Ribose-¹⁸O into Nucleotides

The following diagram illustrates the metabolic pathway by which exogenously supplied D-Ribose-¹⁸O is incorporated into the nucleotide pool. The labeled ribose bypasses the de novo synthesis steps of the pentose phosphate pathway.

In-Depth Technical Guide to the Physicochemical Properties of ¹⁸O-Labeled D-Ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Ribose labeled with the stable isotope oxygen-18 (¹⁸O). This document is intended to serve as a vital resource for researchers and professionals in drug development and various scientific fields who utilize isotopically labeled compounds for metabolic tracing, mechanistic studies, and quantitative analysis.

Introduction

¹⁸O-labeled D-Ribose is a non-radioactive, stable isotope-labeled sugar that serves as a powerful tool in metabolic research. By incorporating the heavier oxygen isotope, researchers can trace the metabolic fate of D-ribose through complex biological pathways using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. D-ribose is a central component of essential biomolecules such as ATP, RNA, and various coenzymes, making its labeled form invaluable for studying energy metabolism, nucleotide synthesis, and the pentose phosphate pathway (PPP).[1][2][3]

Physicochemical Properties

The introduction of an ¹⁸O isotope can subtly alter the physicochemical properties of D-Ribose. While comprehensive experimental data for all properties of the labeled compound are not extensively published, the known values for unlabeled D-Ribose provide a baseline. The primary difference lies in the molecular weight.

Table 1: Physicochemical Data of D-Ribose and ¹⁸O-Labeled D-Ribose

| Property | Unlabeled D-Ribose | D-[1-¹⁸O]ribose | Data Source |

| Chemical Formula | C₅H₁₀O₅ | C₅H₁₀¹⁸OO₄ | [4][5] |

| Molecular Weight | 150.13 g/mol | 152.13 g/mol | [4][5] |

| CAS Number | 50-69-1 | 3276-17-3 | [4] |

| Appearance | White crystalline powder | White crystalline powder | [5] |

| Melting Point | 88-92 °C | Not specified | [5] |

| Solubility in Water | Soluble | Soluble | [5] |

| Isotopic Enrichment | Natural abundance (~0.2%) | >90 atom-% ¹⁸O | [4] |

Synthesis of ¹⁸O-Labeled D-Ribose

The synthesis of ¹⁸O-labeled D-Ribose can be achieved through chemical or enzymatic methods. A common strategy involves the use of ¹⁸O-labeled water (H₂¹⁸O) as the source of the heavy isotope.

General Enzymatic Synthesis Protocol

Enzymatic synthesis offers high specificity and yield for producing isotopically labeled carbohydrates. A general approach for preparing ¹⁸O-labeled D-ribose 1-phosphate, a key intermediate, involves the phosphorolysis of a suitable precursor in the presence of H₂¹⁸O.

Experimental Protocol: Enzymatic Synthesis of α-D-Ribose 1-Phosphate-¹⁸O

This protocol is adapted from methods for synthesizing ribose phosphates.

Materials:

-

7-Methylguanosine

-

Purine nucleoside phosphorylase (PNP)

-

¹⁸O-Water (H₂¹⁸O, 97 atom % ¹⁸O)

-

Potassium phosphate buffer

-

Barium chloride

Procedure:

-

Dissolve 7-methylguanosine in a minimal amount of ¹⁸O-water.

-

Add potassium phosphate buffer prepared with H₂¹⁸O to the desired concentration.

-

Initiate the reaction by adding purine nucleoside phosphorylase.

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37 °C) and monitor the reaction progress by HPLC.

-

Upon completion, terminate the reaction by heating or adding a quenching agent.

-

Precipitate the product, α-D-ribose 1-phosphate, as a barium salt by adding barium chloride.

-

Centrifuge the mixture to collect the precipitate, wash it with cold ethanol and ether, and dry it under vacuum.

Analytical Methodologies

Mass spectrometry and NMR spectroscopy are the primary techniques for the analysis of ¹⁸O-labeled D-Ribose.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the incorporation of the ¹⁸O isotope and to quantify the extent of labeling. The mass spectrum of ¹⁸O-labeled D-Ribose will show a characteristic mass shift corresponding to the number of incorporated ¹⁸O atoms.

Experimental Protocol: Mass Spectrometry of ¹⁸O-Labeled D-Ribose

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the ¹⁸O-labeled D-Ribose in a suitable solvent, such as a mixture of acetonitrile and water.

-

For enhanced ionization, a salt like sodium chloride or ammonium acetate can be added to form adducts.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in either positive or negative ion mode. In positive mode, look for [M+Na]⁺ or [M+H]⁺ ions.

-

The mass of the molecular ion should be approximately 2 Da higher for each ¹⁸O atom incorporated compared to the unlabeled compound.

-

Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide information on the position of the label. The fragmentation of sugars often involves losses of water and formaldehyde.[6]

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for determining the precise location of the ¹⁸O label within the D-Ribose molecule. The ¹⁸O isotope can induce a small upfield shift in the ¹³C NMR spectrum of the directly attached carbon atom, known as the ¹⁸O isotope shift.

Experimental Protocol: NMR Spectroscopy of ¹⁸O-Labeled D-Ribose

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for ¹³C detection.

Sample Preparation:

-

Dissolve the ¹⁸O-labeled D-Ribose in a deuterated solvent, typically D₂O.

-

Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

Data Acquisition:

-

Acquire a ¹³C NMR spectrum.

-

The carbon atom bonded to the ¹⁸O will exhibit a small upfield shift (typically 0.02-0.05 ppm) compared to the corresponding signal in the unlabeled D-Ribose spectrum.[7]

-

Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts for the ring protons of D-ribose are typically in the range of 3-6 ppm.[8]

-

2D NMR experiments, such as HSQC and HMBC, can be used to confirm the assignment of the carbon and proton signals.

Metabolic Pathway Tracing

¹⁸O-labeled D-Ribose is instrumental in tracing the metabolic pathways of pentoses. The primary pathway for D-ribose metabolism is the Pentose Phosphate Pathway (PPP).

Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is crucial for reductive biosynthesis and antioxidant defense, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate.[9][10] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate and enter the PPP.

Below is a diagram illustrating the entry of D-ribose into the PPP and its subsequent metabolic fate.

Experimental Workflow for Metabolic Tracing

The general workflow for a metabolic tracing experiment using ¹⁸O-labeled D-Ribose involves introducing the labeled substrate to a biological system and analyzing the incorporation of the label into downstream metabolites over time.

Conclusion

¹⁸O-labeled D-Ribose is an indispensable tool for researchers investigating pentose metabolism and its role in cellular bioenergetics and nucleotide biosynthesis. This guide provides foundational information on its physicochemical properties, synthesis, and analytical methodologies, along with its application in tracing metabolic pathways. The provided protocols and workflows serve as a starting point for designing and implementing robust stable isotope tracing experiments. As analytical technologies continue to advance, the utility of ¹⁸O-labeled compounds like D-Ribose in elucidating complex biological systems is expected to grow, offering deeper insights for drug development and the broader scientific community.

References

- 1. cigs.unimo.it [cigs.unimo.it]

- 2. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. omicronbio.com [omicronbio.com]

- 5. Ribose - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 9. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Pentose Phosphate Pathway with D-Ribose-¹⁸O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pentose Phosphate Pathway (PPP) and introduces the novel use of D-Ribose-¹⁸O as an isotopic tracer to elucidate its complex dynamics. This document outlines the rationale, experimental protocols, data interpretation, and regulatory context of the PPP, serving as a vital resource for researchers in metabolic studies and drug discovery.

Introduction: The Pentose Phosphate Pathway at the Crossroads of Metabolism

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] Its primary role is not ATP production, but rather the generation of two critical cellular resources: NADPH (nicotinamide adenine dinucleotide phosphate) and pentose sugars, most notably ribose-5-phosphate (R5P).[2][3] NADPH is the principal intracellular reductant, essential for protecting against oxidative stress and for reductive biosynthesis, such as fatty acid synthesis.[2][3] R5P is the precursor for nucleotide and nucleic acid synthesis, making the PPP indispensable for cell proliferation, growth, and maintenance of genomic integrity.[4]

Given its central role, dysregulation of the PPP is implicated in numerous diseases, including cancer, where an elevated flux is required to support rapid proliferation and mitigate high oxidative stress.[2][3][4] Consequently, the enzymes of the PPP, particularly the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), are attractive targets for therapeutic intervention.

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively map the flow of metabolites through a pathway.[5] While ¹³C-labeled glucose is the most common tracer for studying the PPP, this guide focuses on the application of D-Ribose-¹⁸O, a novel tracer with the potential to offer unique insights into the non-oxidative branch of the pathway.

Rationale for Using D-Ribose-¹⁸O as a Metabolic Tracer

While ¹³C-glucose tracers are excellent for measuring entry into the oxidative PPP, D-Ribose-¹⁸O offers a unique opportunity to directly probe the dynamics of the non-oxidative PPP. Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, entering the PPP downstream of the oxidative branch's rate-limiting, irreversible steps.[6][7]

By labeling D-Ribose with a heavy oxygen isotope (¹⁸O), researchers can:

-

Trace the Reversible Reactions: The non-oxidative PPP consists of a series of reversible transketolase and transaldolase reactions. D-Ribose-¹⁸O allows for the direct tracking of ribose-5-phosphate and its interconversion with other sugar phosphates like xylulose-5-phosphate, sedoheptulose-7-phosphate, and the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.

-

Quantify Non-Oxidative Flux: It can help quantify the flux through the non-oxidative branch, providing a clearer picture of how cells utilize pentoses from various sources (de novo synthesis vs. salvage).

-

Complement ¹³C-Glucose Studies: Data from D-Ribose-¹⁸O tracing can be integrated with data from ¹³C-glucose experiments to build more comprehensive and accurate models of central carbon metabolism.

The Pentose Phosphate Pathway: A Biochemical Overview

The PPP is divided into two distinct but interconnected branches: the oxidative and the non-oxidative.

-

The Oxidative Branch: This phase is irreversible and begins with glucose-6-phosphate (G6P). Through the action of G6PD and 6-phosphogluconate dehydrogenase (6PGD), G6P is oxidized, resulting in the production of two molecules of NADPH, one molecule of CO₂, and one molecule of ribulose-5-phosphate.

-

The Non-Oxidative Branch: This phase consists of a series of reversible reactions that interconvert 3-, 4-, 5-, 6-, and 7-carbon sugars. It converts ribulose-5-phosphate into ribose-5-phosphate (for nucleotide synthesis) or into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.

Caption: Overview of the Pentose Phosphate Pathway.

Signaling Pathways Regulating the PPP

The flux through the PPP is tightly regulated, primarily at the G6PD-catalyzed step. Various signaling pathways converge on G6PD to modulate its activity and expression in response to cellular needs, such as proliferation, oxidative stress, and nutrient availability. In cancer, oncogenic signaling pathways often hijack this regulation to enhance PPP flux.[8][9]

Key regulatory inputs include:

-

p53: The tumor suppressor p53 can inhibit G6PD activity by binding to it and preventing the formation of its active dimeric form.[8]

-

PI3K/Akt/mTORC1: This major growth-promoting pathway can increase PPP flux by stimulating the transcription of G6PD.

-

NRF2: Under oxidative stress, the transcription factor NRF2 is activated and promotes the expression of G6PD and other PPP enzymes to increase NADPH production for antioxidant defense.[10]

-

Metabolite Feedback: The ratio of NADP⁺ to NADPH is a critical allosteric regulator. A high NADP⁺ level (indicating high demand for NADPH) stimulates G6PD, while high NADPH levels are inhibitory.

Caption: Key signaling pathways regulating PPP flux via G6PD.

Quantitative Data Presentation

Metabolic flux analysis provides quantitative data on the rate of metabolic reactions. The table below presents representative flux data from a study on a human cancer cell line using [1,2-¹³C₂]glucose, illustrating the distribution of glucose consumption between glycolysis and the PPP. These values, expressed as a percentage of the glucose uptake rate, serve as a benchmark for comparison.

| Metabolic Flux | Relative Flux (%) | Reference Cell Line | Tracer Used |

| Glucose Uptake | 100 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |

| Glycolysis (to Pyruvate) | ~85 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |

| Pentose Phosphate Pathway (Oxidative) | ~15 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |

| Lactate Secretion | ~80 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |

| TCA Cycle (from Glucose) | ~5 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |

Data adapted from Metallo et al., 2009. Note that flux distributions are highly dependent on cell type, genetic background, and culture conditions.

Experimental Design and Workflow

A typical isotopic tracer experiment to measure PPP flux involves several key stages, from sample preparation to data analysis. The workflow is adaptable for various tracers, including D-Ribose-¹⁸O.

Caption: General experimental workflow for PPP flux analysis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a PPP flux analysis experiment using an isotopic tracer like D-Ribose-¹⁸O.

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in a standard, defined medium.

-

Pre-incubation: Once cells reach the desired confluency (typically 70-80%), replace the medium with a fresh, identical medium and incubate for 1-2 hours to ensure metabolic steady-state.

-

Labeling: Remove the medium and replace it with a pre-warmed experimental medium containing the isotopic tracer (e.g., D-Ribose-¹⁸O at a known concentration). The standard sugar (e.g., glucose) should be at its normal concentration.

-

Incubation: Incubate the cells for a predetermined time course. The duration should be sufficient to achieve isotopic steady-state in the metabolites of interest, which can range from minutes to hours depending on the cell type and pathway flux.

Protocol 2: Metabolite Quenching and Extraction

This protocol is critical for preserving the in vivo metabolic state of the cells.

-

Quenching:

-

Place the cell culture plate on a metal block pre-chilled with liquid nitrogen.

-

Quickly aspirate the labeling medium.

-

Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cell monolayer and halt all enzymatic activity.

-

-

Extraction:

-

Transfer the frozen plate to a -80°C freezer or keep it on dry ice.

-

Add a pre-chilled (-80°C) extraction solvent. A common choice is 80:20 methanol:water (v/v). The volume should be sufficient to cover the cells (e.g., 1 mL for a 6-well plate).

-

Use a cell scraper to scrape the frozen cells into the extraction solvent.

-

Transfer the cell slurry to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Store the dried extracts at -80°C until analysis.

-

Protocol 3: Sample Preparation and Mass Spectrometry Analysis

For Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen chromatography method (e.g., 50:50 acetonitrile:water).

-

Chromatography: Separate metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar sugar phosphates.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode, which is optimal for detecting phosphorylated intermediates. Monitor the mass-to-charge ratio (m/z) for the unlabeled and ¹⁸O-labeled versions of PPP intermediates (e.g., Ribose-5-phosphate, Sedoheptulose-7-phosphate).

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS often provides excellent chromatographic resolution but requires chemical derivatization to make the non-volatile sugar phosphates amenable to analysis.

-

Derivatization:

-

Re-dissolve the dried extract in a derivatization agent. A common two-step process is:

-

Oximation: Add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 37°C for 90 minutes.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace acidic protons with trimethylsilyl (TMS) groups, increasing volatility. Incubate at 60°C for 30 minutes.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the metabolites on a suitable capillary column.

-

Analyze the fragments using the mass spectrometer to determine the mass isotopomer distribution for each metabolite, which reveals the extent of ¹⁸O incorporation.

-

Conclusion and Future Directions

The Pentose Phosphate Pathway is a critical hub in cellular metabolism, and understanding its regulation and flux is paramount for research in cancer, immunology, and metabolic diseases. While ¹³C-glucose has been the workhorse for PPP flux analysis, the novel use of D-Ribose-¹⁸O presents an exciting opportunity to gain unprecedented insight into the non-oxidative branch of the pathway. The methodologies outlined in this guide provide a robust framework for researchers to employ this and other isotopic tracers. By integrating data from multiple tracers and leveraging advanced mass spectrometry and computational modeling, the scientific community can build a more complete and dynamic picture of cellular metabolism, paving the way for new diagnostic strategies and therapeutic interventions targeting metabolic vulnerabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Probing Enzymatic Mechanisms: An In-depth Technical Guide to the Isotopic Effects of ¹⁸O in D-Ribose on Enzymatic Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The subtle yet profound influence of isotopes on the rates and mechanisms of enzymatic reactions offers a powerful lens through which to view the intricate dance of catalysis. Heavy atom kinetic isotope effects (KIEs), particularly those involving the substitution of ¹⁶O with ¹⁸O, serve as a highly sensitive probe of transition state structures and reaction pathways. D-Ribose, a central player in cellular metabolism as a key component of nucleotides (ATP, GTP), cofactors (NAD+, FAD), and the backbone of RNA, is intimately involved in a vast array of enzymatic transformations. Understanding the isotopic effects of ¹⁸O within the D-ribose moiety provides invaluable insights into the mechanisms of glycosyltransferases, isomerases, mutases, and hydrolases. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the use of ¹⁸O-labeled D-ribose and its derivatives in the study of enzymatic reactions.

Core Principles of ¹⁸O Kinetic Isotope Effects

The kinetic isotope effect is a measure of the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. The ¹⁸O KIE is expressed as the ratio of the reaction rate for the molecule containing the lighter isotope (¹⁶O) to that of the molecule containing the heavier isotope (¹⁸O). A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic oxygen is being broken or weakened in the rate-determining step of the reaction. Conversely, a KIE value less than 1 (an "inverse" KIE) suggests that the bonding to the isotopic oxygen is becoming stiffer or more constrained in the transition state. The magnitude of the KIE provides quantitative information about the degree of bond cleavage or formation at the transition state.

Quantitative Data on ¹⁸O Isotopic Effects in Enzymatic Reactions Involving Ribose-Containing Molecules

While specific ¹⁸O KIE data for enzymes acting directly on D-ribose are not extensively reported, a wealth of information can be gleaned from studies on enzymes that process ribose-containing nucleotides and glycosides. These studies provide a strong foundation for understanding how ¹⁸O substitution in the ribose moiety or associated phosphate groups can inform on reaction mechanisms.

| Enzyme | Substrate(s) | Isotopic Position | ¹⁸O KIE (V/K) | Interpretation |

| Ribonuclease A | Uridylyl-(3',5')-guanosine (UpG) | Leaving Group Oxygen | 1.014 ± 0.003[1] | Significant P-O bond cleavage in the transition state. |

| Ribonuclease A | Uridylyl-(3',5')-guanosine (UpG) | Non-bridging Phosphoryl Oxygen | 1.001 ± 0.001[1] | Little change in bonding to non-bridging oxygens. |

| Ribonuclease A | Uridylyl-(3',5')-guanosine (UpG) | Nucleophilic Oxygen | 0.994 ± 0.002[1] | Increased bonding to the nucleophilic oxygen in the transition state. |

| Alkaline Phosphatase (R166S) | p-Nitrophenyl phosphate (pNPP²⁻) | Bridging Oxygen | 1.0091[2] | Reduced bond cleavage to the leaving group compared to the solution reaction. |

| Alkaline Phosphatase (R166S) | p-Nitrophenyl phosphate (pNPP²⁻) | Non-bridging Oxygen | 0.9925[2] | Inverse KIE may reflect interactions with active site Zn²⁺ ions. |

| Diphtheria Toxin | NAD⁺ | Ribose Ring Oxygen (4'-¹⁸O) | 0.991 ± 0.003 | Indicates a constrained ribose ring in the transition state. |

| E. coli β-galactosidase | p-nitrophenyl-β-galactoside | Leaving Group Oxygen | 1.0200 ± 0.007[1] | Substantial C-O bond cleavage to the leaving group. |

Experimental Protocols

The determination of ¹⁸O KIEs in enzymatic reactions is a technically demanding process that requires high precision and careful experimental design. The internal competition method is most commonly employed for measuring the small KIEs associated with heavy atoms like ¹⁸O.

Synthesis of ¹⁸O-Labeled Substrates

The first critical step is the synthesis of the D-ribose-containing substrate with ¹⁸O incorporated at the position of interest. For example, to study reactions involving the glycosidic bond, ¹⁸O can be incorporated into the anomeric position (C1). For reactions involving phosphate transfer, ¹⁸O can be incorporated into the non-bridging or bridging positions of the phosphate group of a nucleotide. Commercially available ¹⁸O-labeled precursors, such as H₂¹⁸O, can be used in enzymatic or chemical synthesis routes.

The Internal Competition Method

This method involves using a mixture of the unlabeled (¹⁶O) and the ¹⁸O-labeled substrate in the same enzymatic reaction. The reaction is allowed to proceed to a specific fractional conversion, typically between 20% and 80%. The isotopic ratio of the remaining substrate and/or the product is then precisely measured. The KIE is calculated from the change in the isotopic ratio as a function of the fractional conversion of the reaction.

Isotope Ratio Measurement by Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of isotope ratios. For complex molecules like nucleotides, a liquid chromatography (LC) system is often coupled to the IRMS (LC-IRMS). The LC separates the substrate and product, which are then converted to a small gaseous molecule (e.g., CO₂) before entering the mass spectrometer.

A General Protocol for ¹⁸O KIE Determination using LC-IRMS:

-

Reaction Setup: Prepare a reaction mixture containing the enzyme, a known concentration of a mixed isotopic substrate (¹⁶O/¹⁸O-labeled), and other necessary cofactors and buffers.

-

Time-Course Experiment: Initiate the reaction and withdraw aliquots at different time points to achieve a range of fractional conversions. Quench the reaction immediately (e.g., by adding acid or a denaturant).

-

Sample Preparation: Separate the substrate and product from the reaction mixture, often using High-Performance Liquid Chromatography (HPLC).

-

LC-IRMS Analysis: Inject the purified substrate and product samples into the LC-IRMS system. The instrument will measure the precise ¹³C/¹²C or ¹⁵N/¹⁴N ratio, which serves as a remote label to reflect the ¹⁸O/¹⁶O ratio of the substrate and product pools.

-

Data Analysis: Calculate the fractional conversion for each time point. The KIE is then determined by plotting the change in the isotopic ratio of the product or remaining substrate against the fractional conversion, and fitting the data to the appropriate isotopic fractionation equation.

Visualizing Reaction Pathways and Experimental Workflows

The Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that is crucial for the production of NADPH and the synthesis of pentose sugars, including D-ribose-5-phosphate, the precursor for nucleotide biosynthesis. Isotope tracing studies, often using ¹³C-labeled glucose, have been instrumental in elucidating the flux through this pathway.

Caption: The Pentose Phosphate Pathway, highlighting the production of Ribose-5-Phosphate.

Experimental Workflow for ¹⁸O KIE Measurement

The following diagram illustrates the general workflow for determining ¹⁸O kinetic isotope effects using the internal competition method coupled with LC-IRMS.

Caption: General experimental workflow for ¹⁸O KIE determination.

Logical Relationship in KIE Interpretation

The interpretation of ¹⁸O KIEs provides a logical framework for deducing transition state characteristics.

Caption: Logical flow for interpreting ¹⁸O KIE values.

Conclusion

The use of ¹⁸O isotopic effects in the study of enzymatic reactions involving D-ribose and its derivatives is a cornerstone of modern mechanistic enzymology. While technically challenging, the insights gained from these experiments are unparalleled in their ability to illuminate the nature of transition states. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is essential for the rational design of enzyme inhibitors and the engineering of novel biocatalysts. As analytical techniques continue to improve in sensitivity and precision, the application of ¹⁸O KIEs will undoubtedly continue to unravel the complexities of the enzymatic world.

References

Stability of D-Ribose-¹⁸O Under Diverse Experimental Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of D-Ribose, which serves as a direct proxy for the stability of its ¹⁸O-labeled counterpart, D-Ribose-¹⁸O. Due to the negligible impact of oxygen isotope substitution on the chemical reactivity and degradation pathways of the ribose molecule, the data presented herein for unlabeled D-Ribose is considered directly applicable to D-Ribose-¹⁸O. This document summarizes quantitative stability data under various pH and temperature conditions, details relevant experimental protocols for stability assessment, and provides visual representations of key pathways and workflows to support researchers in the effective design and interpretation of studies utilizing this important isotopic tracer.

Introduction to D-Ribose-¹⁸O and its Applications

D-Ribose, a pentose sugar, is a fundamental building block for nucleic acids (RNA) and plays a critical role in cellular energy metabolism as a component of adenosine triphosphate (ATP)[1][2]. The isotopically labeled form, D-Ribose-¹⁸O, is a valuable tracer for metabolic studies, allowing researchers to track the fate of ribose in various biochemical pathways using mass spectrometry-based techniques[3][4]. Understanding the inherent stability of the D-Ribose-¹⁸O molecule under different experimental conditions is paramount for ensuring the integrity of experimental data and avoiding misinterpretation due to tracer degradation.

The stability of ribose is a well-documented concern, particularly in the context of prebiotic chemistry and the "RNA world" hypothesis, which grapples with the sugar's inherent instability[5][6]. This inherent instability necessitates careful consideration of experimental parameters such as pH, temperature, and buffer composition when designing studies involving D-Ribose-¹⁸O.

Quantitative Stability Data for D-Ribose

The following tables summarize the known stability of D-Ribose under various pH and temperature conditions. This data is extrapolated from studies on unlabeled D-Ribose and is presented as a reliable guide for the expected stability of D-Ribose-¹⁸O.

Table 1: Half-life of D-Ribose at Various pH and Temperature Conditions

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 100 | 73 minutes | [5][6] |

| 7.0 | 0 | 44 years | [5][6] |

| 4.0 - 8.0 | 40 - 120 | Half-lives are within an order of magnitude of the values at pH 7.0 | [5][6] |

| 7.4 (pD) | 100 | Slower than ribose (2.6 times) | [6] |

Note: The stability of other aldopentoses and aldohexoses is reported to be within an order of magnitude of these values.

Table 2: Factors Influencing D-Ribose Degradation

| Factor | Observation | Reference |

| Alkaline Conditions | Sugars are known to be unstable in strong base. | [5][6] |

| Acidic Conditions | Sugars are known to be unstable in strong acid. | [5][6] |

| Presence of Amines | D-ribose can react with amino acids (Maillard reaction), leading to the formation of formaldehyde. | [7] |

| Clay Minerals | D-Ribose adsorbed on Na-Montmorillonite shows relative stability under gamma irradiation at pH 7 and 92°C. | [8] |

Experimental Protocols for Stability Assessment

To empirically determine the stability of D-Ribose-¹⁸O under specific experimental conditions, the following protocols can be adapted.

General Protocol for Assessing D-Ribose-¹⁸O Stability

This protocol outlines a general workflow for quantifying the degradation of D-Ribose-¹⁸O over time under defined conditions.

-

Preparation of Stock Solution: Prepare a stock solution of D-Ribose-¹⁸O of known concentration in a suitable solvent (e.g., ultrapure water).

-

Incubation under Test Conditions:

-

Prepare reaction mixtures by diluting the D-Ribose-¹⁸O stock solution into the desired experimental buffers (varying pH) or solutions.

-

Incubate the reaction mixtures at the desired temperatures in a controlled environment (e.g., water bath, incubator).

-

-

Time-Course Sampling: At predetermined time points, withdraw aliquots from each reaction mixture.

-

Quenching of Degradation (Optional): Immediately stop any further degradation by flash-freezing the aliquots in liquid nitrogen or by adding a quenching agent, if appropriate for the analytical method.

-

Quantification of Remaining D-Ribose-¹⁸O: Analyze the samples using a suitable analytical method to determine the concentration of intact D-Ribose-¹⁸O. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal for separating and specifically detecting the ¹⁸O-labeled compound.

-

Data Analysis: Plot the concentration of D-Ribose-¹⁸O as a function of time. From this data, calculate the degradation rate and the half-life of D-Ribose-¹⁸O under the tested conditions.

Analysis of Degradation Products

To understand the degradation pathways, it is crucial to identify and quantify the degradation products.

-

Sample Preparation: Use the same aliquots from the stability assessment protocol.

-

Analytical Method: Employ a method capable of separating and identifying potential degradation products. For instance, HPLC-MS can be used to identify products like formaldehyde, which is a known degradation product of ribose[7].

-

Standard Comparison: Compare the retention times and mass spectra of the observed degradation products with those of known standards to confirm their identity.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to D-Ribose stability and experimental design.

Caption: D-Ribose-¹⁸O degradation pathway under various experimental conditions.

Caption: Experimental workflow for assessing the stability of D-Ribose-¹⁸O.

Caption: Simplified metabolic fate of D-Ribose-¹⁸O.

Conclusions and Recommendations

The stability of D-Ribose-¹⁸O is a critical consideration for its use as a metabolic tracer. The available evidence for unlabeled D-Ribose strongly indicates that the molecule is susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures. Researchers utilizing D-Ribose-¹⁸O should:

-

Maintain Low Temperatures: Whenever possible, experiments should be conducted at low temperatures to minimize degradation.

-

Control pH: The pH of experimental solutions should be carefully controlled and monitored. Buffering in the slightly acidic range may offer some improvement in stability, although this should be empirically verified for the specific experimental system.

-

Minimize Incubation Times: Long incubation times should be avoided to reduce the extent of tracer degradation.

-

Include Control Experiments: Stability controls, where D-Ribose-¹⁸O is incubated in the experimental medium without cells or enzymes, are essential to quantify abiotic degradation.

-

Validate in Specific Matrix: The stability of D-Ribose-¹⁸O should ideally be tested directly in the specific biological matrix (e.g., cell culture medium, tissue homogenate) being used in the main experiment.

By adhering to these recommendations and utilizing the data and protocols outlined in this guide, researchers can enhance the reliability and accuracy of their findings when employing D-Ribose-¹⁸O as a metabolic tracer.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. hou.usra.edu [hou.usra.edu]

The Isotopic Signature of Life: A Technical Guide to the Natural Abundance of ¹⁸O in Ribose and its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of the stable isotope oxygen-18 (¹⁸O) within the ribose moiety of nucleotides. It details the metabolic pathways governing its incorporation, the analytical methodologies for its quantification, and its profound biological significance as an intrinsic tracer of cellular metabolism. This document serves as a comprehensive resource for researchers in metabolic studies, drug development, and diagnostics, offering insights into leveraging natural ¹⁸O abundance to understand cellular physiology and disease states.

Introduction: The Subtle Imprint of Metabolism on Ribose

Ribose, a five-carbon sugar, forms the backbone of RNA and is a crucial component of essential biomolecules such as ATP, NAD+, and FAD.[1] The oxygen atoms within the ribose molecule are not homogenous; they carry an isotopic signature reflective of their origin and the metabolic pathways they have traversed. The stable, non-radioactive isotope of oxygen, ¹⁸O, has a natural abundance of approximately 0.20% in the environment.[2] However, this abundance is not constant within biological molecules. Isotopic fractionation, the discrimination against heavier isotopes in biochemical reactions, leads to subtle but measurable variations in the ¹⁸O content of metabolites, including ribose.

These natural variations in ¹⁸O abundance within ribose are not random. They are a direct consequence of the metabolic state of the cell, primarily reflecting the activity of the pentose phosphate pathway (PPP), the main route for de novo ribose synthesis.[3][4] The oxygen atoms in ribose are derived from cellular water and the carbonyl groups of precursor molecules. Therefore, the δ¹⁸O value (a measure of ¹⁸O abundance relative to a standard) of ribose provides a unique window into the metabolic water pool and the enzymatic reactions of its biosynthesis.

Understanding the natural abundance of ¹⁸O in ribose has significant implications. It can serve as an endogenous tracer to probe metabolic fluxes in health and disease, offering insights into cancer metabolism, metabolic disorders, and the mechanism of action of drugs that target nucleotide synthesis.

Quantitative Data: Natural Abundance of ¹⁸O in Sugars

The measurement of ¹⁸O abundance is typically expressed in delta notation (δ¹⁸O) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. While specific data for ribose from diverse biological tissues is an emerging area of research, studies on other sugars from biological sources provide a valuable reference for the expected range of natural ¹⁸O abundance.

| Sample Type | Sugar Analyzed | δ¹⁸O (‰ vs. VSMOW) | Reference |

| Orange Juice | Sugars (unspecified) | +29.1 to +38.8 | [5] |

| Orange Juice | Citric Acid | +18.9 to +25.4 | [5] |

| Orange Juice | Water | -2.1 to +7.8 | [5] |

| Plant Needle Extract | Sucrose | +32.1 to +40.1 | [6] |

| Plant Needle Extract | Bulk Organic Matter | +24.6 to +27.2 | [6] |

Note: The δ¹⁸O values of sugars are significantly enriched in ¹⁸O compared to the source water, reflecting the isotopic fractionation that occurs during biosynthesis.

Ribose Biosynthesis and ¹⁸O Incorporation

The primary pathway for the synthesis of ribose-5-phosphate, the precursor for nucleotide synthesis, is the pentose phosphate pathway (PPP).[3][4] The PPP consists of an oxidative and a non-oxidative phase, both of which involve enzymatic reactions that can influence the isotopic composition of the final ribose molecule. The oxygen atoms in the resulting ribose are derived from the glucose-6-phosphate precursor and from cellular water.

The key steps for oxygen incorporation from water occur during the enzymatic isomerization and epimerization reactions in the non-oxidative branch of the PPP. These reactions involve the formation of enediol intermediates, which allows for the exchange of oxygen atoms with the surrounding water molecules.

Below is a diagram illustrating the core reactions of the pentose phosphate pathway and the points of oxygen incorporation.

Experimental Protocols: Measuring ¹⁸O in Ribose

The analysis of the natural abundance of ¹⁸O in ribose requires specialized analytical techniques capable of high-precision isotope ratio measurements. The primary method for compound-specific ¹⁸O analysis of sugars is Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS).[5][6]

Sample Preparation and Derivatization

Accurate δ¹⁸O analysis of sugars necessitates careful sample preparation to avoid isotopic exchange with ambient water.[7]

-

Extraction and Purification of Ribonucleosides:

-

Cellular RNA is extracted using standard molecular biology protocols.

-

The RNA is enzymatically hydrolyzed to its constituent ribonucleosides (adenosine, guanosine, cytidine, and uridine) using nucleases and phosphatases.

-

The ribonucleosides are purified by high-performance liquid chromatography (HPLC).

-

-

Isolation of Ribose:

-

The purified ribonucleosides are subjected to acid hydrolysis to cleave the glycosidic bond, releasing the ribose from the nucleobase.

-

The ribose is then purified from the reaction mixture, for example, by solid-phase extraction.

-

-

Derivatization for GC Analysis:

-

To make the polar sugar molecule volatile for gas chromatography, it must be derivatized. A common method is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl ethers.[6]

-

GC-Py-IRMS Analysis

-

Gas Chromatographic Separation: The derivatized ribose is injected into a gas chromatograph, where it is separated from other components of the sample mixture.

-

Pyrolysis: The separated ribose derivative is then passed through a high-temperature pyrolysis reactor (typically >1300 °C), which converts the organic-bound oxygen into carbon monoxide (CO).

-

Isotope Ratio Mass Spectrometry: The resulting CO gas is introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹²C¹⁸O to ¹²C¹⁶O.

-

Data Correction: The raw data requires several correction steps, including drift correction, calibration against reference materials of known isotopic composition, and correction for the oxygen atoms added during derivatization.[6]

The following diagram outlines the general workflow for the analysis of ¹⁸O in ribose.

Biological Significance: ¹⁸O in Ribose as a Metabolic Indicator

The natural abundance of ¹⁸O in ribose is a powerful tool for tracing metabolic pathways and understanding cellular physiology. Variations in the δ¹⁸O of ribose can provide insights into several key biological processes:

-

Metabolic Flux through the Pentose Phosphate Pathway: The extent of oxygen exchange with cellular water during the non-oxidative PPP reactions is dependent on the relative fluxes through different branches of the pathway. Therefore, the δ¹⁸O of ribose can reflect the activity of the PPP. For example, increased reliance on the oxidative PPP for NADPH production may lead to a different ¹⁸O signature in ribose compared to conditions where the non-oxidative PPP is more active for nucleotide synthesis.

-

Cellular Water Homeostasis: The δ¹⁸O of ribose is also influenced by the isotopic composition of the intracellular water pool. Changes in cellular hydration, water transport, and metabolic water production can be reflected in the ¹⁸O content of newly synthesized ribose.

-

Disease Diagnosis and Monitoring: Altered metabolism is a hallmark of many diseases, including cancer and metabolic syndrome. Cancer cells, for instance, often exhibit increased flux through the PPP to support rapid proliferation.[8] Measuring the δ¹⁸O of ribose in nucleotides from patient samples could potentially serve as a biomarker for disease diagnosis, prognosis, and monitoring treatment response.

-

Drug Development: For drugs that target nucleotide synthesis or related metabolic pathways, analyzing the impact on the δ¹⁸O of ribose can provide a sensitive measure of target engagement and downstream metabolic consequences.

The following diagram illustrates the logical relationship between metabolic state and the resulting ¹⁸O signature in ribose.

Future Directions and Conclusion

The study of the natural abundance of ¹⁸O in ribose is a rapidly advancing field with the potential to provide unprecedented insights into cellular metabolism. Future research will likely focus on establishing baseline δ¹⁸O values for ribose in a wide range of tissues and cell types under various physiological and pathological conditions. The development of more streamlined and high-throughput analytical methods will be crucial for the broader application of this technique in clinical and pharmaceutical research.

References

- 1. Carbohydrate - Wikipedia [en.wikipedia.org]

- 2. Stable Isotope Abundance and Fractionation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Determination of the oxygen-18/oxygen-16 isotope ratios of sugar, citric acid and water from single strength orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies of D-Ribose-¹⁸O Incorporation into Cellular Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in tracing the incorporation of ¹⁸O-labeled D-ribose into key cellular metabolites. Understanding the flux of ribose through metabolic pathways is critical for research in areas such as cancer, metabolic disorders, and antiviral drug development. This document outlines detailed experimental protocols, presents expected quantitative data, and provides visual representations of the underlying biochemical processes and workflows.

Introduction

D-ribose is a central building block for essential biomolecules, most notably as the sugar moiety in ribonucleotides (ATP, GTP, CTP, and UTP), which are the precursors for RNA synthesis and serve as the primary energy currency of the cell. The pentose phosphate pathway (PPP) is the primary route for de novo synthesis of ribose-5-phosphate.[1] By using stable isotope-labeled D-ribose, specifically with the heavy isotope of oxygen (¹⁸O), researchers can trace its metabolic fate and quantify its incorporation into downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations.[2]

This guide will focus on the preliminary studies involving the introduction of D-Ribose-¹⁸O to cultured mammalian cells and its subsequent detection in key ribonucleotides.

Experimental Protocols

A successful D-Ribose-¹⁸O tracing experiment requires meticulous attention to detail in cell culture, labeling, sample quenching, and metabolite extraction to ensure accurate and reproducible results.

Cell Culture and ¹⁸O-Ribose Labeling

This protocol is designed for adherent mammalian cells cultured in a 6-well plate format.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-Ribose-¹⁸O (ensure high isotopic purity)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture the cells in complete medium overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Labeling Medium: Prepare fresh complete medium and supplement it with D-Ribose-¹⁸O to a final concentration of 5-10 mM. The exact concentration may need to be optimized for your specific cell line and experimental goals.

-

Labeling:

-

Aspirate the standard culture medium from the wells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the prepared ¹⁸O-Ribose labeling medium to each well.

-

Return the plates to the incubator and culture for the desired labeling period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time to reach isotopic steady state.

-

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 4°C and >15,000 x g

-

Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

-

Quenching:

-

Remove the 6-well plates from the incubator and immediately place them on dry ice.

-

Aspirate the labeling medium.

-

Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl to remove extracellular metabolites.

-

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol to each well.[3]

-

Incubate the plates on dry ice for 10 minutes to precipitate proteins and extract metabolites.

-

Using a cell scraper, scrape the cells into the methanol solution.

-

Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

-

Cell Debris Removal:

-

Vortex the tubes for 30 seconds at 4°C.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation for LC-MS:

-

Carefully transfer the supernatant (containing the extracted metabolites) to a new microcentrifuge tube.

-

Dry the metabolite extract completely using a nitrogen evaporator or a centrifugal vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS analysis.

-

LC-MS/MS Analysis of ¹⁸O-Labeled Nucleotides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of isotopically labeled nucleotides.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

A C18 reverse-phase HPLC column suitable for polar analytes

-

A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume (e.g., 50-100 µL) of 50% methanol in water. Vortex and centrifuge to remove any insoluble material. Transfer the supernatant to LC-MS vials.

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient of Mobile Phase A and B to separate the nucleotides. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic compounds.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode, as nucleotides are readily detected as [M-H]⁻ ions.[4]

-

Perform a full scan analysis to identify the mass-to-charge ratios (m/z) of both unlabeled and ¹⁸O-labeled nucleotides. The incorporation of one ¹⁸O atom will result in a mass shift of +2 Da.

-

Use tandem MS (MS/MS) to confirm the identity of the nucleotides by fragmentation analysis. The fragmentation of the ribose moiety can provide positional information about the ¹⁸O label.[5]

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of both unlabeled (M+0) and labeled (M+2, M+4, etc.) nucleotides.

-

Calculate the fractional enrichment of ¹⁸O in each metabolite by determining the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for that metabolite.

-

Correct for the natural abundance of heavy isotopes.

-

Quantitative Data Presentation

The following table provides a representative example of the expected quantitative data from a D-Ribose-¹⁸O labeling experiment in a rapidly proliferating mammalian cell line after reaching isotopic steady state. The values represent the percentage of the metabolite pool that has incorporated at least one ¹⁸O atom from the labeled ribose.

| Cellular Metabolite | Abbreviation | Expected ¹⁸O Incorporation (%) | Primary Metabolic Fate of Ribose |

| Adenosine Triphosphate | ATP | 85-95% | De novo synthesis & salvage pathways |

| Guanosine Triphosphate | GTP | 80-90% | De novo synthesis & salvage pathways |

| Uridine Triphosphate | UTP | 75-85% | De novo synthesis & salvage pathways |

| Cytidine Triphosphate | CTP | 70-80% | De novo synthesis & salvage pathways |

| Ribose-5-Phosphate | R5P | >95% | Direct product of the Pentose Phosphate Pathway |

Note: These are illustrative values and the actual incorporation rates will vary depending on the cell line, culture conditions, and the duration of labeling.

Visualization of Pathways and Workflows

Metabolic Pathway of D-Ribose-¹⁸O Incorporation

The following diagram illustrates the primary metabolic route of exogenously supplied D-Ribose-¹⁸O into the cellular nucleotide pool via the Pentose Phosphate Pathway.

Caption: Metabolic fate of D-Ribose-¹⁸O into nucleotides.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for tracing D-Ribose-¹⁸O incorporation into cellular metabolites.

Caption: Workflow for D-Ribose-¹⁸O tracing experiments.

Conclusion

The methodologies described in this technical guide provide a robust framework for conducting preliminary studies on the incorporation of D-Ribose-¹⁸O into cellular metabolites. By carefully following these protocols, researchers can obtain high-quality, quantitative data to elucidate the dynamics of ribose metabolism in their specific system of interest. These insights are invaluable for understanding the metabolic underpinnings of various physiological and pathological states and for the development of novel therapeutic strategies.

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tracing Nucleotide Biosynthesis in Cancer Cells using D-Ribose-¹⁸O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key hallmark of this altered metabolism is an increased demand for nucleotides, the building blocks of DNA and RNA. The de novo synthesis of nucleotides is therefore a critical pathway in cancer cells and a promising target for therapeutic intervention. The pentose phosphate pathway (PPP) plays a central role in this process by supplying the ribose-5-phosphate (R5P) precursor for nucleotide synthesis.[1][2]

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify their fluxes. The use of D-Ribose labeled with the stable isotope ¹⁸O (D-Ribose-¹⁸O) offers a direct method to trace the incorporation of the ribose moiety into the nucleotide pool, providing valuable insights into the activity of nucleotide biosynthesis pathways in cancer cells. This document provides detailed application notes and protocols for utilizing D-Ribose-¹⁸O to trace nucleotide biosynthesis in cancer cells, with a focus on experimental design, sample preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

When cancer cells are cultured in the presence of D-Ribose-¹⁸O, the labeled ribose is taken up by the cells and phosphorylated to ribose-5-phosphate-¹⁸O. This labeled R5P is then incorporated into newly synthesized purine and pyrimidine ribonucleotides. By measuring the mass shift in these nucleotides using LC-MS/MS, the rate of incorporation of the ¹⁸O label can be determined, providing a quantitative measure of de novo nucleotide synthesis flux.

Data Presentation

The following tables present representative quantitative data that can be obtained from a D-Ribose-¹⁸O tracing experiment in a cancer cell line (e.g., HeLa cells). The data is presented as the percentage of the labeled isotopologue for each ribonucleotide at different time points after the introduction of the tracer.

Table 1: Time-Dependent Incorporation of ¹⁸O into Ribonucleoside Monophosphates (NMPs)

| Time (hours) | % ¹⁸O-AMP | % ¹⁸O-GMP | % ¹⁸O-CMP | % ¹⁸O-UMP |

| 0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 1 | 8.5 | 7.9 | 9.1 | 8.8 |

| 4 | 28.2 | 26.5 | 30.1 | 29.5 |

| 8 | 45.1 | 43.8 | 48.2 | 47.1 |

| 12 | 55.3 | 53.9 | 58.7 | 57.6 |

| 24 | 65.2 | 63.8 | 68.9 | 67.5 |

Table 2: Time-Dependent Incorporation of ¹⁸O into Ribonucleoside Triphosphates (NTPs)

| Time (hours) | % ¹⁸O-ATP | % ¹⁸O-GTP | % ¹⁸O-CTP | % ¹⁸O-UTP |

| 0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 1 | 10.2 | 9.5 | 11.0 | 10.7 |

| 4 | 33.8 | 31.8 | 36.1 | 35.4 |

| 8 | 54.1 | 52.6 | 57.8 | 56.5 |

| 12 | 66.4 | 64.7 | 70.4 | 69.1 |

| 24 | 78.2 | 76.6 | 82.7 | 81.0 |

Experimental Protocols

Protocol 1: D-Ribose-¹⁸O Labeling of Cancer Cells

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-Ribose-¹⁸O (ensure high isotopic purity)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cancer cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with D-Ribose-¹⁸O to a final concentration of 1-5 mM. The exact concentration may need to be optimized for the specific cell line and experimental goals.

-

Initiation of Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed D-Ribose-¹⁸O labeling medium to the cells.

-

-

Time-Course Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 1, 4, 8, 12, 24 hours) to monitor the kinetics of ¹⁸O incorporation. The "0 hour" time point represents the unlabeled control.

-

Harvesting: At each time point, rapidly harvest the cells:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to quench metabolic activity.

-

Proceed immediately to metabolite extraction (Protocol 2).

-

Protocol 2: Metabolite Extraction

Materials:

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of reaching -9°C and 14,000 x g

Procedure:

-

Quenching and Lysis:

-

After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

-

Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

-

-

Cell Collection:

-

Scrape the cells from the plate in the cold methanol.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including nucleotides, to a new pre-chilled microcentrifuge tube.

-

Sample Storage: Store the metabolite extracts at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of ¹⁸O-Labeled Ribonucleotides

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions (example):

-

Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping).

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from 0% to 50% B over 20 minutes. The gradient should be optimized to achieve good separation of the different nucleotides.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with targeted MS/MS for high-resolution instruments.

-

MRM Transitions: The MRM transitions should be set up for both the unlabeled (M+0) and the ¹⁸O-labeled (M+2, assuming one ¹⁸O atom is incorporated into the ribose moiety) forms of each ribonucleotide. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ion can be the fragment corresponding to the loss of the phosphate group(s) or the ribose.

Table 3: Example MRM Transitions for ¹⁸O-Labeled Ribonucleotides

| Ribonucleotide | Precursor Ion (m/z) (M+0) | Precursor Ion (m/z) (M+2) | Product Ion (m/z) |

| AMP | 346.05 | 348.05 | 134.04 (Adenine) |

| GMP | 362.05 | 364.05 | 150.04 (Guanine) |

| CMP | 322.04 | 324.04 | 110.03 (Cytosine) |

| UMP | 323.03 | 325.03 | 111.02 (Uracil) |

| ATP | 506.00 | 508.00 | 134.04 (Adenine) |

| GTP | 522.00 | 524.00 | 150.04 (Guanine) |

| CTP | 482.00 | 484.00 | 110.03 (Cytosine) |

| UTP | 483.00 | 485.00 | 111.02 (Uracil) |

Data Analysis:

-

Peak Integration: Integrate the peak areas for both the M+0 and M+2 isotopologues for each nucleotide at each time point.

-

Calculation of ¹⁸O Incorporation: Calculate the percentage of ¹⁸O incorporation using the following formula: % ¹⁸O Incorporation = [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] * 100

-

Correction for Natural Abundance: Correct for the natural abundance of heavy isotopes if necessary, although the contribution of natural ¹⁸O is low.

-

Flux Calculation: The rate of ¹⁸O incorporation over time can be used to model the metabolic flux through the nucleotide biosynthesis pathway.

Visualizations

References

Practical Guide to D-Ribose-¹⁸O Tracer Experiments In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and fluxes in vivo. While ¹³C- and ¹⁵N-labeled substrates are commonly employed, the use of ¹⁸O-labeled compounds offers a unique window into specific enzymatic reactions and metabolic transformations. D-ribose, a central component of nucleotides and a key player in the pentose phosphate pathway (PPP), is a metabolite of significant interest in various physiological and pathological states, including cardiovascular diseases and metabolic disorders.[1][2] This guide provides a practical framework for conducting in vivo tracer experiments using D-Ribose-¹⁸O to track its incorporation into downstream metabolites, particularly nucleotides.

D-ribose administered exogenously is rapidly absorbed and can enter cellular metabolism through two primary routes: phosphorylation to ribose-5-phosphate, which then enters the nucleotide synthesis pathway, or isomerization to intermediates of the glycolytic and pentose phosphate pathways.[3][4] By labeling D-ribose with ¹⁸O, researchers can trace the fate of the oxygen atoms on the ribose moiety as it is incorporated into various biomolecules, providing insights into nucleotide synthesis rates and pathway dynamics.

Core Principles of D-Ribose-¹⁸O Tracing

The fundamental principle of this technique is to introduce D-ribose with a higher-than-natural abundance of the ¹⁸O isotope into a living organism. The ¹⁸O atoms act as a "tag" that can be detected by mass spectrometry. As the labeled D-ribose is metabolized and incorporated into other molecules, the mass of these molecules will increase by two daltons for each incorporated ¹⁸O atom (compared to the most abundant ¹⁶O isotope). By measuring the isotopic enrichment in various metabolites over time, it is possible to quantify the rate of their synthesis from the D-ribose precursor pool.

Experimental Design and Protocols

A successful D-Ribose-¹⁸O tracer experiment requires careful planning and execution, from tracer administration to sample analysis. The following protocols are generalized and should be adapted to the specific research question and animal model.

Protocol 1: Animal Preparation and D-Ribose-¹⁸O Administration

1. Animal Model:

-

Select an appropriate animal model (e.g., mouse, rat) based on the research question.

-

Acclimate the animals to the housing conditions for at least one week prior to the experiment.

-

For studies investigating the effects of diet or disease, ensure that the animals are maintained under the appropriate conditions.

2. D-Ribose-¹⁸O Tracer:

-

The synthesis of D-Ribose-¹⁸O is a specialized chemical process. While not detailed here, it typically involves the exchange of hydroxyl groups with H₂¹⁸O under controlled conditions. Commercially available sources for custom isotope synthesis should be consulted.

-

Ensure the isotopic purity and chemical integrity of the D-Ribose-¹⁸O tracer before use.

3. Dosage and Administration Route:

-

The optimal dose of D-Ribose-¹⁸O will depend on the animal model, the research question, and the analytical sensitivity. A pilot study is recommended to determine the appropriate dosage. Based on pharmacokinetic studies of unlabeled D-ribose, a starting point for mice could be in the range of 2 g/kg body weight.

-

Oral Gavage: This is a physiologically relevant route of administration.[5] D-ribose is rapidly absorbed, with peak plasma concentrations typically observed between 18 and 44 minutes.[6][7]

-

Fast the animals for 2-4 hours before gavage to ensure consistent absorption.[5]

-

Dissolve the D-Ribose-¹⁸O in sterile saline or water at the desired concentration.

-

Administer the solution via oral gavage using an appropriate gauge feeding needle.

-

-

Intravenous (IV) Infusion: This route provides direct and rapid entry into the circulation, bypassing intestinal absorption.[6][8] It can be administered as a bolus injection or a continuous infusion.

-

For a bolus injection, dissolve the tracer in sterile saline and inject via a tail vein or other appropriate vessel.

-

For continuous infusion, a catheter should be surgically implanted prior to the experiment to allow for steady-state labeling.

-

4. Time Course:

-

Collect samples at multiple time points after tracer administration to capture the dynamic changes in isotopic enrichment.

-

Based on the rapid absorption of D-ribose, early time points (e.g., 15, 30, 60 minutes) are crucial for observing the labeling of precursor pools.[6][7]

-

Later time points (e.g., 2, 4, 8, 24 hours) will reveal the incorporation of the label into more downstream and slower-turnover metabolites like RNA.

Protocol 2: Sample Collection and Metabolite Extraction

1. Blood Collection:

-

Collect blood samples (e.g., via tail vein, cardiac puncture) at the designated time points into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood at 4°C to separate plasma.

-

Snap-freeze the plasma in liquid nitrogen and store at -80°C until analysis.

2. Tissue Collection:

-

At the end of the experiment, euthanize the animal according to approved protocols.

-

Rapidly dissect the tissues of interest (e.g., liver, heart, muscle, tumor).

-

Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[9] This is a critical step to prevent post-mortem changes in metabolite levels.

-

Store the frozen tissues at -80°C.

3. Metabolite Extraction from Tissues:

-